molecular formula C11H18O3 B3228397 TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID CAS No. 1263035-61-5

TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID

Cat. No.: B3228397
CAS No.: 1263035-61-5
M. Wt: 198.26 g/mol
InChI Key: PWSTXZUQCNAGLK-DYWGDJMRSA-N
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Description

Preparation Methods

The synthesis of TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include the formation of the carbon backbone, introduction of double bonds, and functionalization with hydroxyl and carboxylic acid groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like thionyl chloride. .

Scientific Research Applications

TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can affect various molecular pathways, leading to specific biological or chemical effects.

Comparison with Similar Compounds

TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID can be compared with similar compounds such as:

Properties

IUPAC Name

(4E,8E)-3-hydroxyundeca-4,8-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,13,14)/b4-3+,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSTXZUQCNAGLK-DYWGDJMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC/C=C/C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID
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TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID
Reactant of Route 3
TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID
Reactant of Route 4
TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID
Reactant of Route 5
TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID
Reactant of Route 6
TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID

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